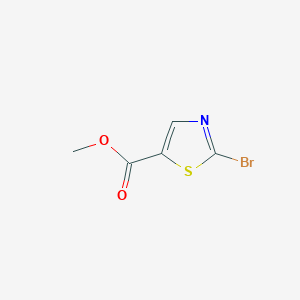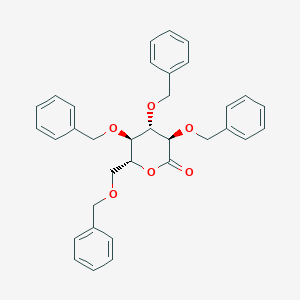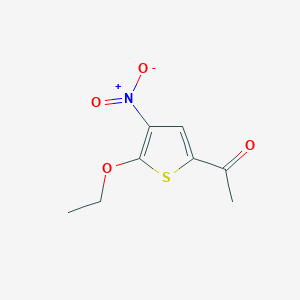
Acide méthylmalonique
Vue d'ensemble
Description
L'acide méthylmalonique est un acide dicarboxylique qui est un dérivé C-méthylé de l'acide malonique. C'est un intermédiaire essentiel dans le métabolisme des graisses et des protéines. Des anomalies dans le métabolisme de l'this compound peuvent entraîner une acidémie méthylmalonique, une maladie métabolique attribuée à un blocage de la conversion enzymatique du méthylmalonyl-CoA en succinyl-CoA .
Applications De Recherche Scientifique
Methylmalonic acid has several scientific research applications:
Chemistry: Used as a biochemical marker for vitamin B12 deficiency.
Biology: Involved in the metabolism of essential amino acids and odd-chain fatty acids.
Medicine: Elevated levels indicate vitamin B12 deficiency and are associated with metabolic diseases like methylmalonic acidemia
Industry: Utilized in high-throughput analysis methods for serum and plasma samples.
Mécanisme D'action
Target of Action
Methylmalonic Acid (MMA) primarily targets the Methylmalonyl-CoA carboxyltransferase 12S subunit , which is an enzyme found in Propionibacterium freudenreichii subsp. shermanii . This enzyme plays a crucial role in the metabolism of fat and protein .
Mode of Action
MMA is a by-product of certain metabolic processes, including the metabolism of essential amino acids such as methionine, valine, threonine, and isoleucine, as well as propionate from bacterial fermentation, odd-chain fatty acids, and cholesterol side chain . The coenzyme A linked form of MMA, known as Methylmalonyl-CoA, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . In this way, MMA enters the Krebs cycle, becoming part of one of the anaplerotic reactions .
Biochemical Pathways
MMA is a vital intermediate in the metabolism of fat and protein . Abnormalities in MMA metabolism lead to a condition known as methylmalonic aciduria . This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA . MMA is also involved in various metabolic pathways, including Propanoate Metabolism and Vitamin K Metabolism .
Pharmacokinetics
It is known that mma levels in the blood and urine can be elevated due to a defect in the metabolism of methylmalonyl-coa or cobalamin (vitamin b12), or may be caused by dietary cobalamin deficiency . MMA levels are also known to increase during renal dysfunction .
Result of Action
Elevation of MMA levels may indicate a vitamin B12 deficiency . An excess of MMA is associated with a condition known as methylmalonic acidemia . If elevated MMA levels are accompanied by elevated malonic acid levels, this may indicate the metabolic disease combined malonic and methylmalonic aciduria (CMAMMA) .
Action Environment
Therefore, the action, efficacy, and stability of MMA can be influenced by environmental factors such as diet, gut microbial production, and the individual’s health status .
Analyse Biochimique
Biochemical Properties
Methylmalonic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Methylmalonyl-CoA, the coenzyme A linked form of methylmalonic acid, is converted into succinyl-CoA by the enzyme methylmalonyl-CoA mutase . This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor .
Cellular Effects
Methylmalonic acid has significant effects on various types of cells and cellular processes. It influences cell function by altering cellular metabolism through the direct regulation of metabolic enzymes . For example, it has been found to activate the succinate receptor 1 and drive inflammation . Moreover, methylmalonic acid acts as a signaling molecule through the methylmalonylation of proteins .
Molecular Mechanism
Methylmalonic acid exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and influences enzyme activity and gene expression. For instance, it is involved in the conversion of methylmalonyl-CoA into succinyl-CoA, a critical step in the metabolism of certain amino acids .
Temporal Effects in Laboratory Settings
The effects of methylmalonic acid can change over time in laboratory settings. For example, only 22% of variation in MMA levels was explained by vitamin B12, eGFR, age, and sex, indicating that a large part of variation in MMA levels is attributable to other factors (e.g., catabolism, dietary components, or gut microbial production) .
Dosage Effects in Animal Models
The effects of methylmalonic acid vary with different dosages in animal models. For instance, a single intravenous administration of hMUT mRNA to neonatal or adult MMA mice prevented body weight loss and mortality when challenged with a high protein diet .
Metabolic Pathways
Methylmalonic acid is involved in several metabolic pathways. It is also involved in the metabolism of odd-chain fatty acids and cholesterol .
Transport and Distribution
Methylmalonic acid is transported and distributed within cells and tissues. After ingestion, cobalamin (Cbl) is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . From the blood, Cbl-transcobalamin enters cells via the transcobalamin receptor .
Subcellular Localization
It is known that the metabolism of methylmalonic acid occurs in the mitochondria , suggesting that this is its primary site of localization within the cell.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acide méthylmalonique peut être synthétisé par diverses méthodes, notamment les réactions d'estérification par différents catalyseurs et la synthèse de bétaines de pyrimidinium avec de la formamidine . Une autre méthode implique la synthèse d'un demi-thioester d'acide malonique (MAHT) .
Méthodes de production industrielle
Dans les environnements industriels, l'this compound est souvent préparé à l'aide de méthodes d'extraction automatisées. Par exemple, l'extraction automatisée de l'this compound du sérum utilise la plaque Ostro pour la précipitation des protéines et l'élimination des phospholipides . Cette méthode utilise la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) pour une analyse à haut débit .
Analyse Des Réactions Chimiques
Types de réactions
L'acide méthylmalonique subit diverses réactions chimiques, notamment :
Oxydation : Conversion en succinyl-CoA dans une réaction impliquant la vitamine B12 comme cofacteur.
Réduction : Non rapportée couramment pour l'this compound.
Substitution : Réactions d'estérification par différents catalyseurs.
Réactifs et conditions courants
Oxydation : Nécessite la vitamine B12 (adénosylcobalamine) comme cofacteur.
Substitution : Différents catalyseurs pour l'estérification.
Principaux produits formés
Oxydation : Succinyl-CoA.
Substitution : Bétaines de pyrimidinium.
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme marqueur biochimique de la carence en vitamine B12.
Biologie : Impliqué dans le métabolisme des acides aminés essentiels et des acides gras à chaîne impaire.
Médecine : Des niveaux élevés indiquent une carence en vitamine B12 et sont associés à des maladies métaboliques telles que l'acidémie méthylmalonique
Industrie : Utilisé dans les méthodes d'analyse à haut débit pour les échantillons de sérum et de plasma.
Mécanisme d'action
L'this compound est un sous-produit de certains processus métaboliques. Il est converti en succinyl-CoA par la méthylmalonyl-CoA mutase, une réaction qui nécessite la vitamine B12 comme cofacteur . Cette conversion fait partie du cycle de Krebs, faisant de l'this compound un intermédiaire essentiel dans la production d'énergie .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide malonique : Un acide dicarboxylique similaire à l'acide méthylmalonique mais sans le groupe méthyle.
Acide succinique : Un isomère de l'this compound impliqué dans le cycle de Krebs.
Unicité
L'this compound est unique en raison de son rôle de biomarqueur de la carence en vitamine B12 et de son implication dans des voies métaboliques spécifiques qui ne sont pas partagées par ses composés similaires .
Propriétés
IUPAC Name |
2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVHBGGAOATLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199549 | |
| Record name | Methylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
679.0 mg/mL | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-05-2, 1215348-94-9 | |
| Record name | Methylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1215348-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)












